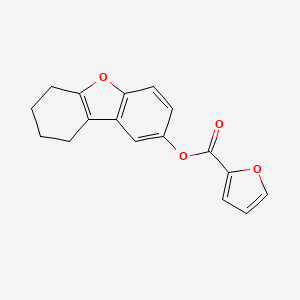

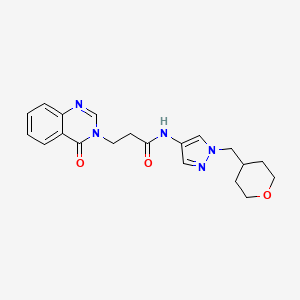

![molecular formula C14H19NO B2693326 [(1S,6R)-2-Benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol CAS No. 2209079-55-8](/img/structure/B2693326.png)

[(1S,6R)-2-Benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1S,6R)-2-Benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol, also known as benzyltropane alcohol (BTA), is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BTA is a derivative of tropane and has been shown to have various biochemical and physiological effects, making it a valuable tool for studying the nervous system.

Scientific Research Applications

Synthesis and Drug Design Applications

Stereoselective Synthesis and Transformation : The research on stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams demonstrates the potential of similar compounds in drug design. These β-lactams are synthesized from cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones and can be transformed into methyl cis-3-aminotetrahydrofuran-2-carboxylates, showcasing a method that could be applied to the synthesis of related azabicyclo compounds (Mollet, D’hooghe, & Kimpe, 2012).

Polycyclic Systems with Bridged Benzomorphan Skeleton : The development of novel synthetic routes to create polycyclic δ-lactams with bridged benzomorphan skeleton, including 2- or 3-azabicyclo[4.1.0]heptane units, highlights the versatility of these structures in creating diverse and stereoselective compounds potentially useful in drug design (Sośnicki et al., 2018).

Material Science Applications

Novel Catalysts and Reaction Mechanisms : The study on the use of tris(triazolyl)methanol-Cu(I) structure for catalyzing Huisgen 1,3-dipolar cycloadditions indicates the potential of azabicyclo compounds in catalysis. These catalysts facilitate reactions under mild conditions, highlighting their utility in chemical synthesis and material science applications (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Nanoparticle Synthesis : Research on the synthesis and characterization of Zn nanoparticles using a hetero bicyclic compound as a reducing and stabilizing agent illustrates the role of azabicyclo compounds in nanotechnology. This approach provides a novel method for preparing metal nanoparticles, which have various applications in catalysis, material science, and electronics (Pushpanathan & Kumar, 2014).

properties

IUPAC Name |

[(1S,6R)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c16-11-14-9-13(14)7-4-8-15(14)10-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2/t13-,14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUMZKXAUSEGGA-ZIAGYGMSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC2(N(C1)CC3=CC=CC=C3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C[C@@]2(N(C1)CC3=CC=CC=C3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1S,6R)-2-Benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Cyclobutylmethyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2693243.png)

![2-methyl-N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2693248.png)

![2-[5-(4-Phenylmethoxyphenyl)tetrazol-2-yl]acetic acid](/img/structure/B2693253.png)

![N-[2-Hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2693256.png)

![(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2693258.png)

![5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline](/img/structure/B2693261.png)

![N-[2-(2-Methoxyphenyl)-2-propan-2-yloxyethyl]prop-2-enamide](/img/structure/B2693265.png)

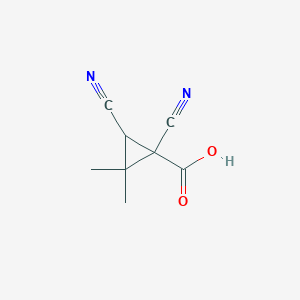

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/no-structure.png)